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Compound of Interest |

Compound Name: Timirdine
CAS No.: 100417-09-2
Cat. No.: B027564
. J

Executive Summary

Timirdine (EGYT-4201) represents a distinct class of antidepressant agents characterized by
an imino-thiazolidine scaffold, specifically 3-(2-amino-4-chlorophenyl)-2-iminothiazolidine.
Unlike traditional tricyclic antidepressants or SSRIs, Timirdine exhibits a unique
pharmacological profile, showing efficacy in behavioral despair models without significant
sedative or anticholinergic side effects.

This guide provides a rigorous, step-by-step technical framework for the synthesis, purification,
and structural characterization of Timirdine and its derivatives. It is designed for medicinal
chemists and drug development researchers, prioritizing experimental reproducibility and
mechanistic clarity.

Chemical Identity & Structural Logic

The core structure of Timirdine relies on a 2-iminothiazolidine ring fused to a substituted
aniline. The critical structural features for biological activity include the free amino group at the
ortho position of the phenyl ring and the chlorine substituent at the para position relative to the
amino group.
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Property Specification

IUPAC Name 3-(2-amino-4-chlorophenyl)-2-iminothiazolidine
CAS Number 100417-09-2

Molecular Formula CoH10CIN3S

Molecular Weight 227.71 g/mol

Core Scaffold N-Aryl-2-iminothiazolidine

Kev Functionalit Ortho-aniline moiety (H-bond donor), Imino
ey Functionali
Y Y nitrogen (H-bond acceptor)

High-Fidelity Synthesis Protocol

The synthesis of Timirdine requires a strategy that prevents the formation of benzimidazole
byproducts, which are common when working with ortho-diamines. The most robust protocol
involves a Nitro-Precursor Route, where the ortho-amino group is masked as a nitro group
during the thiazolidine ring formation.

Retrosynthetic Analysis

The target molecule is disconnected at the N-aryl bond and the thiazolidine ring.
o Final Step: Reduction of the nitro group to a primary amine.
e Ring Formation: Cyclization of a thiourea intermediate with 1,2-dibromoethane.

e Precursor Assembly: Reaction of 4-chloro-2-nitroaniline with thiophosgene (or equivalent) to
generate the isothiocyanate.

Step-by-Step Methodology
Phase 1: Preparation of 4-Chloro-2-nitrophenyl Isothiocyanate

« Reagents: 4-Chloro-2-nitroaniline (1.0 eq), Thiophosgene (1.1 eq), CaCOs (2.0 eq),
Dichloromethane (DCM), Water.

e Protocol:
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Dissolve 4-chloro-2-nitroaniline in DCM.
Add a saturated aqueous solution of CaCOs (to scavenge HCI).

Add thiophosgene dropwise at 0°C under vigorous stirring. Caution: Thiophosgene is
highly toxic; use a fume hood.

Stir at room temperature for 2—4 hours until TLC confirms consumption of aniline.

Separate the organic layer, dry over NazSOa4, and concentrate to yield the isothiocyanate
intermediate.

Phase 2: Formation of the Thiazolidine Ring

» Reagents: Isothiocyanate (from Phase 1), 2-Bromoethylamine hydrobromide (1.1 eq),
Triethylamine (TEA, 2.2 eq), Ethanol (EtOH).

e Protocol:

o

Dissolve the isothiocyanate in absolute EtOH.
Add 2-bromoethylamine hydrobromide.[1]
Add TEA dropwise to liberate the free amine and neutralize HBr.

Reflux the mixture for 6—8 hours. The reaction proceeds via nucleophilic attack of the
amine on the isothiocyanate carbon, followed by intramolecular cyclization (S-alkylation).

Cool to room temperature. The hydrobromide salt of the product may precipitate.

Basify with 10% NaOH to pH 9 to liberate the free base: 3-(4-chloro-2-nitrophenyl)-2-
iminothiazolidine.

Phase 3: Nitro Reduction (The Timirdine Step)

o Reagents: Nitro-intermediate (from Phase 2), Stannous Chloride Dihydrate (SnClz:2H20, 5.0
eq), Ethanol, Conc. HCI.

e Protocol:
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o Suspend the nitro-compound in EtOH.
o Add SnCl2-2H20 dissolved in a minimum amount of Conc. HCI.

o Heat to 70°C for 2 hours. (Alternative: Catalytic Hydrogenation with Hz/Pd-C is cleaner but
may dehalogenate if not controlled).

o Neutralize with NaOH solution, filter off tin salts, and extract with Ethyl Acetate.

o Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure Timirdine.

Synthesis Workflow Diagram

]
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Nitro Reduction TIMIRDINE
(SnCl2 / HCl) (EGYT-4201)

Click to download full resolution via product page

Figure 1: Synthetic pathway for Timirdine utilizing the Nitro-Protection strategy to ensure
regioselectivity.

Characterization & Analytical Standards

To ensure the integrity of the synthesized compound, the following analytical parameters must
be met.

Spectral Data Summary
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Technique

Expected Signal / Value

Structural Assignment

1H NMR (DMSO-ds)

53.20 (t, 2H)

Thiazolidine C5-H2

5 3.65 (t, 2H)

Thiazolidine C4-H2

0 5.10 (s, 2H, br)

Aryl-NHz2 (Exchangeable)

0 6.00 (s, 1H, br)

Imino =NH (Exchangeable)

& 6.50 - 7.10 (m, 3H)

Aromatic Protons (ABC

system)

IR Spectroscopy

3400, 3320 cm~?

Primary Amine N-H stretch

1630 cm™?

Exocyclic C=N stretch (Strong)

Mass Spectrometry

miz 228.0 (M+H)*

Consistent with Chlorine

isotope pattern (3:1)

Melting Point

180-185°C (dec.)

Typical for HCI salt forms

Quality Control Checkpoints

e Benzimidazole Impurity: Check for a lack of thiazolidine CH:z signals in NMR. If the CH:z

triplets are absent and aromatic region is complex, the aniline may have cyclized with the

isothiocyanate carbon to form a benzimidazole.

e Residual Tin: If SnClz is used, perform a colorimetric test or ICP-MS to ensure heavy metal

removal (<10 ppm).

Derivative Strategy (SAR)

Modifying Timirdine allows for the exploration of potency and metabolic stability. The core

scaffold offers three vectors for derivatization.

Modification Vectors

¢ Vector A (Aromatic Substitution): Replacing the 4-CI group.[2]

o F (Fluoro): Increases metabolic stability.
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o CFs (Trifluoromethyl): Increases lipophilicity (LogP).

e Vector B (Thiazolidine Ring): Substitution on C4 or C5.
o Gem-dimethyl: Prevents oxidative ring opening.
e Vector C (Imino Nitrogen): N-Acylation or N-Alkylation.

o Prodrugs: N-Acetyl derivatives may improve oral bioavailability.

SAR Logic Diagram

TIMIRDINE CORE
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Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map for Timirdine optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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